molecular formula C22H15FO5S B11421686 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

Cat. No.: B11421686
M. Wt: 410.4 g/mol
InChI Key: GKGMHPKGHAUHQR-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate: is a complex organic compound that features a benzoxathiol core with a fluorophenyl group and an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxathiol core, followed by the introduction of the fluorophenyl group and the ethoxybenzoate moiety. Common reagents used in these reactions include fluorobenzene derivatives, ethoxybenzoic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring.

    Reduction: Reduction reactions may target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the benzoxathiol core may participate in redox reactions. The ethoxybenzoate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 4-Fluorobenzyl 4-ethoxybenzoate
  • Methyl 4-fluorobenzoylacetate
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness: 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate stands out due to its unique combination of a benzoxathiol core with a fluorophenyl group and an ethoxybenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H15FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-ethoxybenzoate

InChI

InChI=1S/C22H15FO5S/c1-2-26-16-9-5-14(6-10-16)21(24)27-17-11-18(13-3-7-15(23)8-4-13)20-19(12-17)29-22(25)28-20/h3-12H,2H2,1H3

InChI Key

GKGMHPKGHAUHQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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